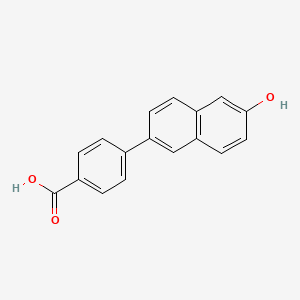

4-(6-Hydroxynaphthalen-2-YL)benzoic acid

CAS No.:

Cat. No.: VC14400382

Molecular Formula: C17H12O3

Molecular Weight: 264.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H12O3 |

|---|---|

| Molecular Weight | 264.27 g/mol |

| IUPAC Name | 4-(6-hydroxynaphthalen-2-yl)benzoic acid |

| Standard InChI | InChI=1S/C17H12O3/c18-16-8-7-14-9-13(5-6-15(14)10-16)11-1-3-12(4-2-11)17(19)20/h1-10,18H,(H,19,20) |

| Standard InChI Key | JSLLZNPRGISSNT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=CC3=C(C=C2)C=C(C=C3)O)C(=O)O |

Introduction

Structure and Nomenclature

Molecular Architecture

4-(6-Hydroxynaphthalen-2-yl)benzoic acid consists of a benzoic acid moiety linked to a naphthalene ring at the 2-position, with a hydroxyl group at the 6-position of the naphthalene (Figure 1). The IUPAC name, 4-[6-hydroxynaphthalen-2-yl]benzoic acid, reflects this substitution pattern. The planar aromatic systems enable π-π stacking interactions, while the hydroxyl and carboxylic acid groups introduce hydrogen-bonding capabilities .

Table 1: Structural Descriptors of 4-(6-Hydroxynaphthalen-2-yl)benzoic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₂O₃ | |

| Molecular Weight | 264.28 g/mol | Computed |

| SMILES | C1=CC=C2C(=C1)C=CC(=C2O)C3=CC=C(C=C3)C(=O)O |

Synthesis Methods

Diazotization and Coupling

A common synthesis route involves diazotization of p-aminobenzoic acid followed by coupling with β-naphthol. In a representative procedure :

-

p-Aminobenzoic acid is dissolved in dilute HCl and diazotized with sodium nitrite at 0–5°C.

-

The diazonium salt is coupled with β-naphthol in alkaline medium, yielding the azo-linked intermediate.

-

Purification via column chromatography (hexane:ethyl acetate = 10:4) affords the product in 81% yield .

Esterification and Functionalization

The carboxylic acid group enables further derivatization. For example, DCC (dicyclohexylcarbodiimide)-mediated esterification with lignin’s hydroxyl groups enhances photostability, as demonstrated in related chromophoric systems . This method could be adapted to conjugate 4-(6-hydroxynaphthalen-2-yl)benzoic acid with polymers for material science applications.

Table 2: Synthetic Routes and Yields

| Method | Reactants | Yield (%) | Conditions |

|---|---|---|---|

| Diazotization | p-Aminobenzoic acid, β-naphthol | 81 | 0–5°C, NaOH |

| DCC Coupling | Lignin, DCC, DMAP | 75–90 | DMF, rt |

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key IR bands (KBr, cm⁻¹):

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR: Predictable shifts align with aromatic carbons (110–150 ppm) and carboxylic acid (170 ppm) .

UV-Visible Spectroscopy

The compound exhibits strong absorption in the visible region due to π-π* transitions. When conjugated to lignin, a red shift (11 nm) is observed, attributed to reduced HOMO-LUMO energy gaps .

Table 3: UV-Vis Data for Related Compounds

Physicochemical Properties

Solubility

The compound is sparingly soluble in water due to its aromatic backbone but dissolves in polar organic solvents (e.g., DMF, DMSO) .

Thermal Stability

Thermogravimetric analysis (TGA) of analogous systems shows decomposition temperatures exceeding 250°C, indicating suitability for high-temperature applications .

Applications

Materials Science

Conjugation with polymers enhances photostability, making it viable for:

-

Coatings and dyes: Improved light-fastness compared to standalone chromophores .

-

Sensors: Fluorescence quenching in response to environmental stimuli .

Industrial Chemistry

Azo derivatives serve as pigments (e.g., Pigment Red 68), though sulfonic acid groups are typically added for solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume